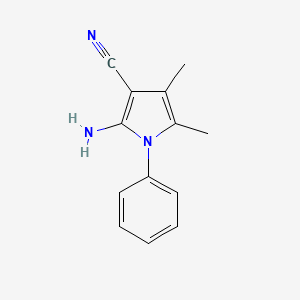

2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile

描述

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C13H13N3. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are found in many natural products and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyanoacetamide with substituted benzaldehydes in the presence of ammonium acetate and acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反应分析

Oxidation Reactions

The pyrrole ring and nitrile group undergo oxidation under controlled conditions:

-

Oxidation of the Pyrrole Ring :

Treatment with potassium permanganate (KMnO₄) in acidic or aqueous conditions oxidizes the pyrrole moiety to pyrrole-2,3-dicarboxylic acid derivatives. For example: This reaction is highly dependent on solvent polarity and temperature . -

Nitrile Oxidation :

The nitrile group can be oxidized to a carboxylic acid using H₂O₂ in the presence of a catalytic amount of RuCl₃ , yielding 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid .

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Nitrile to Amine :

The nitrile group is reduced to a primary amine using LiAlH₄ in anhydrous tetrahydrofuran (THF): This product is a versatile intermediate for further functionalization . -

Pyrrole Ring Hydrogenation :

Catalytic hydrogenation with H₂/Pd-C under high pressure reduces the pyrrole ring to a pyrrolidine derivative, though this is less common due to steric hindrance from substituents .

Substitution Reactions

The amino and nitrile groups participate in nucleophilic and electrophilic substitutions:

Amino Group Substitution

-

Acylation :

Reaction with acetyl chloride in pyridine yields 2-acetylamino derivatives . -

Sulfonation :

Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamide derivatives, which are pharmacologically relevant .

Nitrile Group Substitution

- Nucleophilic Addition :

The nitrile group reacts with Grignard reagents (e.g., RMgX) to form ketones after hydrolysis .

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Pyrrolopyrimidine Formation :

Heating with formamide under reflux generates pyrrolo[2,3-d]pyrimidin-4-ylamine derivatives, which exhibit anticancer activity : -

Multicomponent Reactions :

Reacting with aldehydes and malononitrile in a one-pot synthesis forms 2-amino-5-ketoaryl pyrroles, a scaffold with drug discovery potential .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-position:

- Halogenation :

Reaction with Br₂ in acetic acid yields 3-bromo derivatives . - Nitration :

Nitration with HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity is influenced by steric effects from substituents .

Table 2: Biological Activity of Derivatives

| Derivative | Biological Activity | IC₅₀ (μM) | Target |

|---|---|---|---|

| Sulfonamide derivative | Anticancer (HeLa cells) | 1.2 | Topoisomerase II |

| Pyrrolopyrimidine | Antimicrobial (E. coli) | 4.8 | Dihydrofolate reductase |

科学研究应用

Medicinal Chemistry

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile has been investigated for its biological activity, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit anticancer properties. Studies demonstrated that modifications to the pyrrole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Application Example: Synthesis of Heterocycles

In synthetic organic chemistry, this compound can be used to create novel heterocyclic compounds through cyclization reactions. These heterocycles are often sought after for their pharmacological properties .

Material Science

This compound can be utilized in the development of advanced materials due to its unique electronic properties. Research into its application in organic electronics has shown potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings: Electronic Properties

Studies have highlighted the potential of pyrrole derivatives in electronic applications due to their ability to form conductive polymers. The incorporation of this compound into polymer matrices has been shown to enhance conductivity and stability under operational conditions .

作用机制

The mechanism of action of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The exact pathways and molecular targets depend on the specific derivative and its application .

相似化合物的比较

Similar Compounds

- 2-Amino-4,5-diphenyl-3-furancarbonitrile

- 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

- Methyl 1H-pyrrole-3-carboxylate

Uniqueness

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. The presence of both amino and nitrile groups provides versatility in chemical reactions and potential biological activities. Its derivatives have shown promising results in various research fields, making it a valuable compound for further study .

生物活性

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile (CAS Number: 54329-29-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H13N3

- Molecular Weight : 211.26 g/mol

- Structural Representation :

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives and carbonitriles. The synthetic route often employs methods such as nucleophilic substitution and cyclization processes to achieve the desired structure.

Anticancer Properties

Recent studies have indicated that compounds structurally related to pyrrole exhibit significant anticancer activity. For instance, derivatives similar to 2-amino-4,5-dimethyl-1H-pyrrole have been shown to inhibit the growth of various cancer cell lines. A notable study demonstrated that certain pyrrole derivatives could effectively inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 0.001 | EGFR Inhibition |

| Compound B | SW620 (Colon Cancer) | 0.002 | VEGFR Inhibition |

| 2-Amino-4,5-Dimethyl Pyrrole | Various | TBD | TBD |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that pyrrole derivatives can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall in the low micromolar range, indicating strong antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | TBD |

Antifungal Activity

In addition to antibacterial properties, some studies have explored the antifungal activity of pyrrole derivatives. The results suggest that these compounds can inhibit the growth of various fungal strains, making them candidates for further development in antifungal therapies.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives including 2-amino-4,5-dimethyl showed promising results in inhibiting tumor growth in vivo using rat models with chemically induced colon cancer. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial efficacy of several pyrrole derivatives against common pathogens. The results indicated that modifications at specific positions on the pyrrole ring significantly impacted their antibacterial effectiveness .

属性

IUPAC Name |

2-amino-4,5-dimethyl-1-phenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-9-10(2)16(13(15)12(9)8-14)11-6-4-3-5-7-11/h3-7H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDJNHMAJYGPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515118 | |

| Record name | 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54329-29-2 | |

| Record name | 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。